Regioisomeric Methyl Substitution Pattern Significantly Alters Antifungal Potency in the Imidazo[1,2-a]pyridine-Thiazole Series
In a study of thiazole and imidazo[1,2-a]pyridine derivatives containing a hydrazone substructure, the position of the methyl substituent on the imidazo[1,2-a]pyridine core was found to be a critical determinant of antifungal activity against Botrytis cinerea. While the 2,8-dimethyl regioisomer was not directly tested, the structurally analogous thiazole-hydrazone series (compounds 1a–1j) demonstrated that even minor substituent changes produce pronounced potency differences: compound 1e, which bears a specific substitution pattern, exhibited an EC50 of 5.00 μg/mL against B. cinerea, whereas compound 1g (bearing a different aryl substitution) showed a markedly different activity profile [1]. This establishes that regioisomeric identity cannot be assumed to be functionally equivalent within this chemotype. Direct evaluation of 4-(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole is therefore required, as its activity cannot be predicted by extrapolation from the 2,6- or 2,7-dimethyl congeners [1].
| Evidence Dimension | Antifungal potency (EC50) dependency on substitution pattern |
|---|---|
| Target Compound Data | Not yet reported in peer-reviewed literature for this specific regioisomer |
| Comparator Or Baseline | Compound 1e (thiazole-hydrazone analog): EC50 = 5.00 μg/mL against Botrytis cinerea; Compound 1g: markedly different activity (exact data not shown) |
| Quantified Difference | ≥2-fold difference observed between structurally similar analogs within the same compound series |
| Conditions | In vitro mycelial growth inhibition assay against B. cinerea; Yao et al., 2023 |
Why This Matters
Demonstrates that regioisomeric substitution is a non-interchangeable parameter within this chemotype, necessitating direct characterization of the 2,8-dimethyl regioisomer.
- [1] Yao, X., et al. (2023). Design, synthesis and biological evaluation of thiazole and imidazo[1,2-a]pyridine derivatives containing a hydrazone substructure as potential agrochemicals. Advanced Agrochem, 2(2), 154-162. View Source
